![molecular formula C28H36N4+2 B12527822 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 807314-60-9](/img/structure/B12527822.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of pyridinium and piperidinyl groups connected through a phenylenebis(methylene) linkage. It is often used in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium groups to pyridine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism by which Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves interactions with specific molecular targets. The pyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The piperidinyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: This compound shares a similar structure but lacks the piperidinyl groups, which may affect its chemical and biological properties.
N,N’-4-Xylylenebis(pyridinium): Another related compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to the presence of both pyridinium and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Propiedades
Número CAS |
807314-60-9 |
|---|---|
Fórmula molecular |
C28H36N4+2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2 |
Clave InChI |
SVAAENNVLVWYJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
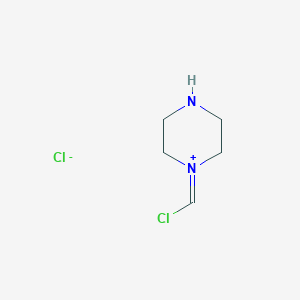
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
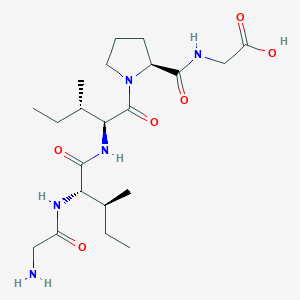
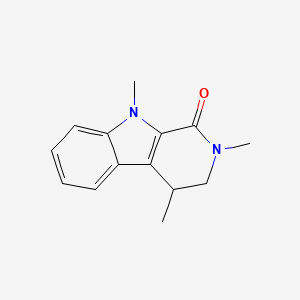
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

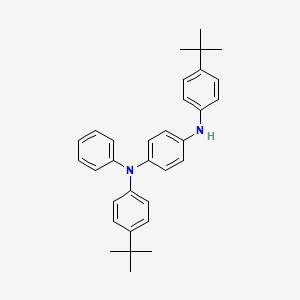
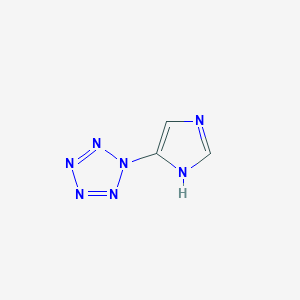
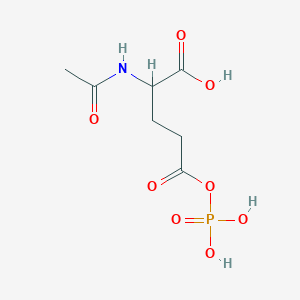
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
